molecular formula C16H14N2O B5631190 1-(6-quinolin-8-ylpyridin-2-yl)ethanol

1-(6-quinolin-8-ylpyridin-2-yl)ethanol

Cat. No.: B5631190
M. Wt: 250.29 g/mol
InChI Key: MXBVCPUMFFYCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Quinolin-8-ylpyridin-2-yl)ethanol is a chemical compound designed for research applications, featuring a molecular hybrid of quinoline and pyridine rings. These scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile interactions with biological targets . The quinoline-pyridine hybrid core is of significant interest in early-stage drug discovery, particularly for developing novel oncological and antiviral therapeutics. Key Research Applications and Value Anticancer Agent Development: Quinoline-pyridine hybrids have demonstrated potent in vitro anticancer activity against diverse cancer cell lines, including myeloid leukaemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancers . These compounds can function as competitive inhibitors of key kinases, such as PIM-1 kinase, which plays a direct role in tumorigenesis, cell proliferation, and apoptosis . The structural motif is a cornerstone in several FDA-approved kinase inhibitors for cancer therapy . Antiviral Agent Development: This class of compounds has also shown promise in antiviral research. Quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68) by targeting the viral VP1 capsid protein, demonstrating low micromolar to nanomolar EC50 values and effectively inhibiting viral replication in cell-based assays . Mechanistic Insights: Researchers value quinoline-pyridine hybrids for their ability to induce apoptosis and activate executioner caspases such as caspase 3/7 in cancer cells, confirming a mechanism of action that triggers programmed cell death . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

1-(6-quinolin-8-ylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)14-8-3-9-15(18-14)13-7-2-5-12-6-4-10-17-16(12)13/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVCPUMFFYCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Electronic and Steric Profiles

  • (6-Methoxypyridin-2-yl)-methanol (): The methoxy group is electron-donating, enhancing pyridine’s basicity. However, the smaller size of methanol vs. ethanol may reduce solubility in polar solvents.
  • 1-(6-Quinolin-8-ylpyridin-2-yl)ethanol: The quinolin-8-yl group introduces extended conjugation and planarity, favoring interactions with biological targets like DNA or protein pockets.

Functional Group Comparisons

  • 1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone (): The ketone functional group is electron-withdrawing, which may stabilize enolate formation but limits hydrogen-bond donation.
  • Amino- and Piperidine-Substituted Quinolines (): Compounds like 1-[(6-methoxyquinolin-8-yl)amino]-2-methyl-3-piperidin-1-ylpropan-2-ol feature basic amino groups that can form salts, enhancing bioavailability. The target compound’s neutral ethanol group may reduce ionizability but improve passive membrane permeability .

Stability Considerations

  • The ethanol group is susceptible to oxidation to a ketone, particularly under acidic or oxidative conditions. This contrasts with methoxy or iodo substituents, which are more stable but less reactive. Stability studies comparing these derivatives under physiological conditions would be critical for drug development .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Selected Compounds

Compound Substituent (6-position) Functional Group LogP* (Predicted) Hydrogen-Bond Capacity
(6-Iodopyridin-2-yl)-methanol Iodo Methanol ~2.1 Donor + Acceptor
(6-Methoxypyridin-2-yl)-methanol Methoxy Methanol ~1.8 Donor + Acceptor
This compound Quinolin-8-yl Ethanol ~2.5 Donor + Acceptor
1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone Nitrophenyl Ketone ~3.0 Acceptor only

*LogP values estimated using fragment-based methods.

  • Solubility: The ethanol group improves aqueous solubility compared to iodinated or methoxy analogues, though the quinoline moiety may counteract this due to hydrophobicity.
  • Biological Activity: Quinoline derivatives are explored for antimalarial (e.g., chloroquine analogs) and anticancer applications. The target compound’s ethanol group could modulate interactions with heme (in antimalarials) or kinase pockets (in anticancer agents) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-quinolin-8-ylpyridin-2-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between quinoline and pyridine derivatives. Key steps include:

  • Catalyst Selection : Use of Pd/C for hydrogenation (e.g., in nitro-group reduction to amine intermediates) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, as seen in analogous quinoline derivatives .
  • Purification : Column chromatography or recrystallization (e.g., using petroleum ether) improves purity .
    • Critical Factors : Temperature (e.g., reflux at 383 K) and pH control during neutralization steps are crucial for reproducibility .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ = 5.02 ppm for NH2 in analogous compounds) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond distances in chlorinated quinolines) .
  • Mass Spectrometry : Validates molecular weight (e.g., 138.17 g/mol for related pyridine-ethanol derivatives) .

Q. How is this compound utilized in preliminary antimicrobial assays?

  • Experimental Design :

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Dose-Response Curves : Evaluate minimum inhibitory concentration (MIC) using broth microdilution .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to isolate compound effects .

Advanced Research Questions

Q. How do solvent composition and concentration modulate the compound’s thermoresponsive behavior and bioactivity?

  • Mechanistic Insights :

  • Solvent polarity (e.g., MeOH vs. DMSO) alters aggregation states, impacting solubility and ligand-receptor binding .
  • Concentration-dependent effects: Higher concentrations may induce micelle formation, reducing bioavailability .
    • Validation Methods : Dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to study solvent interactions .

Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?

  • Data Reconciliation Framework :

  • Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. ATP-based viability) .
  • Environmental Controls : Monitor pH, temperature, and serum content to minimize variability .
  • Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 1-(6-Aminopyridin-2-yl)ethanol) to identify substituent-specific trends .

Q. What advanced techniques elucidate the compound’s enzyme inhibition mechanisms?

  • Kinetic Studies :

  • Enzyme Kinetics : Measure Kₘ and Vₘₐₓ shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Structural Biology : Co-crystallization with target enzymes (e.g., kinases) to map binding pockets .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for quinoline-pyridine hybrids .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document catalyst lot numbers and solvent purity to mitigate batch-to-batch variability .
  • Data Robustness : Triplicate assays with statistical analysis (e.g., ANOVA) to ensure significance .
  • Nomenclature Compliance : Use IUPAC naming (e.g., "quinolin-8-yl" for substituent positioning) to avoid ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.